1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde
Overview
Description
1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde is a useful research compound. Its molecular formula is C12H6Cl2F3NO and its molecular weight is 308.08 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound “1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde” is structurally similar to Fipronil , a broad-spectrum insecticide that belongs to the phenylpyrazole chemical family . Fipronil disrupts the insect central nervous system by blocking the ligand-gated ion channel of the GABA A receptor and glutamate-gated chloride (GluCl) channels . This causes hyperexcitation of contaminated insects’ nerves and muscles .
Mode of Action
The compound’s mode of action is believed to be similar to that of Fipronil. It is thought to inhibit the GABA-gated chloride channels , thereby blocking the gated chloride channel to kill insects . This causes hyperexcitation of the insects’ nerves and muscles .
Biochemical Pathways
The compound affects the GABA-gated chloride channels and glutamate-gated chloride (GluCl) channels, leading to hyperexcitation of the insects’ nerves and muscles
Pharmacokinetics
Fipronil, a structurally similar compound, is known to have a low aqueous solubility and a low volatility .
Result of Action
The result of the compound’s action is the hyperexcitation of the insects’ nerves and muscles, leading to their death .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, Fipronil is known to be degraded slightly by sunlight . Therefore, the compound’s action may be influenced by exposure to sunlight and the presence of metal ions in the environment
Properties
IUPAC Name |
1-[2,6-dichloro-4-(trifluoromethyl)phenyl]pyrrole-2-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl2F3NO/c13-9-4-7(12(15,16)17)5-10(14)11(9)18-3-1-2-8(18)6-19/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZORVYQHOQKZWJT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C=O)C2=C(C=C(C=C2Cl)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl2F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001154096 | |
Record name | 1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-1H-pyrrole-2-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001154096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
259175-25-2 | |
Record name | 1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-1H-pyrrole-2-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=259175-25-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-1H-pyrrole-2-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001154096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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